5-(Bromomethyl)-3-isopropyl-1-methyl-1h-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-3-isopropyl-1-methyl-1h-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromomethyl group at the 5-position, an isopropyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-isopropyl-1-methyl-1h-pyrazole typically involves the bromomethylation of a suitable pyrazole precursor. One common method involves the reaction of 3-isopropyl-1-methyl-1h-pyrazole with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-3-isopropyl-1-methyl-1h-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(Azidomethyl)-3-isopropyl-1-methyl-1h-pyrazole, while oxidation with potassium permanganate produces 5-(Carboxymethyl)-3-isopropyl-1-methyl-1h-pyrazole.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-3-isopropyl-1-methyl-1h-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties, such as fluorescent probes and sensors
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-3-isopropyl-1-methyl-1h-pyrazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways, including signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Chloromethyl)-3-isopropyl-1-methyl-1h-pyrazole
- 5-(Fluoromethyl)-3-isopropyl-1-methyl-1h-pyrazole
- 5-(Hydroxymethyl)-3-isopropyl-1-methyl-1h-pyrazole
Uniqueness
Compared to its analogs, 5-(Bromomethyl)-3-isopropyl-1-methyl-1h-pyrazole exhibits higher reactivity due to the presence of the bromomethyl group. This makes it a more versatile intermediate in organic synthesis. Additionally, its unique electronic properties contribute to its effectiveness as a biochemical probe and therapeutic agent .
Eigenschaften
Molekularformel |
C8H14Br2N2 |
---|---|
Molekulargewicht |
298.02 g/mol |
IUPAC-Name |
5-(bromomethyl)-1-methyl-3-propan-2-ylpyrazole;hydrobromide |
InChI |
InChI=1S/C8H13BrN2.BrH/c1-6(2)8-4-7(5-9)11(3)10-8;/h4,6H,5H2,1-3H3;1H |
InChI-Schlüssel |
JCLKPJUGEQXOQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C(=C1)CBr)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.